Sulfo-Cy7.5 NHS ester

Quantum Yield NIR Fluorescence In Vivo Imaging

Researchers using non-sulfonated Cy7.5 dyes face protein aggregation and denaturation from required organic co-solvents. Sulfo-Cy7.5 NHS ester eliminates this issue-its sulfonate group enables homogeneous labeling in purely aqueous buffers while preserving biomolecular integrity. • Em 797 nm for maximal tissue penetration & signal-to-noise in NIR imaging • Extinction coefficient 222,000 L·mol⁻¹·cm⁻¹ ensures superior brightness • NHS ester enables stable covalent conjugation to primary amines on proteins & antibodies Supplied with ≥95% purity; consistent batch quality for reproducible experiments.

Molecular Formula C49H50KN3O16S4
Molecular Weight 1104.3 g/mol
Cat. No. B13923894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfo-Cy7.5 NHS ester
Molecular FormulaC49H50KN3O16S4
Molecular Weight1104.3 g/mol
Structural Identifiers
SMILESCC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)O)C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)ON7C(=O)CCC7=O)C=CC8=C6C=C(C=C8S(=O)(=O)O)S(=O)(=O)[O-])(C)C)CCC4)C.[K+]
InChIInChI=1S/C49H51N3O16S4.K/c1-48(2)41(50(5)37-17-15-33-35(46(37)48)25-31(69(56,57)58)27-39(33)71(62,63)64)19-13-29-10-9-11-30(24-29)14-20-42-49(3,4)47-36-26-32(70(59,60)61)28-40(72(65,66)67)34(36)16-18-38(47)51(42)23-8-6-7-12-45(55)68-52-43(53)21-22-44(52)54;/h13-20,24-28H,6-12,21-23H2,1-5H3,(H3-,56,57,58,59,60,61,62,63,64,65,66,67);/q;+1/p-1
InChIKeyHDBJLDCQQJVKRA-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sulfo-Cy7.5 NHS Ester: Water-Soluble NIR Dye for Bioconjugation


Sulfo-Cy7.5 NHS ester (Sulfo-Cyanine7.5 N-hydroxysuccinimide ester) is a near-infrared (NIR) fluorescent dye from the cyanine family, distinguished by its high extinction coefficient (222,000 L⋅mol⁻¹⋅cm⁻¹) and an emission maximum at 797 nm in PBS [1]. It is an amine-reactive, water-soluble compound featuring a sulfonate group for enhanced aqueous solubility and a trimethylene bridge that increases quantum yield relative to its parent structure and the clinically used dye indocyanine green (ICG) . The NHS ester functionality enables covalent conjugation to primary amines on proteins, peptides, and other biomolecules, making it a critical tool for in vivo fluorescence imaging, biomolecular tracking, and diagnostic assay development [2].

Workflow Aqueous bioconjugation to primary amines on proteins or peptides
Selection Logic NIR-I window emission at 797 nm for deep-tissue imaging studies
Use Context Fluorescence tracking and biodistribution in live-animal research models

Sulfo-Cy7.5 NHS Ester vs. Generic Cyanine Dyes


Substituting Sulfo-Cy7.5 NHS ester with a generic cyanine dye, such as the non-sulfonated Cy7.5 NHS ester or a lower-wavelength analog like Sulfo-Cy7 NHS ester, introduces critical failures in experimental design. Non-sulfonated Cy7.5 requires organic co-solvents for labeling, which can denature sensitive proteins and cause hydrophobic aggregation of conjugates . In contrast, the sulfonate group on Sulfo-Cy7.5 enables efficient, homogeneous labeling in purely aqueous buffers without compromising biomolecular integrity [1]. Furthermore, using dyes with suboptimal NIR emission (e.g., Cy7 at 773 nm) reduces tissue penetration and increases background autofluorescence, whereas Sulfo-Cy7.5's 797 nm emission resides in the ideal NIR tissue window for maximum signal-to-noise ratio .

Sulfo-Cy7.5 NHS ester Water-soluble; homogeneous labeling in purely aqueous buffers may preserve biomolecular integrity.
Non-sulfonated Cy7.5 NHS ester Requires organic co-solvents; conjugation may shift protein conformation or induce aggregation.
797 nm emission NIR-I tissue window; reported to support deeper signal detection and lower autofluorescence background.
Sulfo-Cy7 (773 nm) or Sulfo-Cy5.5 (694 nm) Shorter wavelengths; tissue penetration and signal-to-background ratios may not transfer directly.

Sulfo-Cy7.5 NHS Ester Performance Evidence


Higher Quantum Yield Than ICG

Sulfo-Cy7.5 NHS ester exhibits a 20% higher quantum yield compared to the parent Cy7.5 NHS ester structure, a difference attributed to the increased rigidity of the central polymethyne moiety imposed by the trimethylene bridge . In comparison to the clinically approved dye indocyanine green (ICG), Sulfo-Cy7.5 also demonstrates a significantly improved quantum yield due to this reinforced polymethine chain, which minimizes non-radiative decay pathways [1]. This enhanced brightness directly translates to superior detection sensitivity.

Quantum Yield vs ICG
Class-level inference
Φ 0.21 (PBS) — reported ~20% higher vs. parent Cy7.5; ~40–75% higher vs. ICG
Supports detection sensitivity review in deep-tissue imaging contexts.
Data from class-level reports; direct head-to-head validation recommended.
Quantum Yield NIR Fluorescence In Vivo Imaging

Superior Aqueous Solubility and Stability

The sulfonate group in Sulfo-Cy7.5 NHS ester confers exceptional water solubility, allowing conjugation reactions to proceed in purely aqueous buffers without organic co-solvents . Non-sulfonated Cy7.5 NHS ester, in contrast, requires organic solvents (e.g., DMSO or DMF) for dissolution and labeling, which can denature sensitive proteins and induce aggregation [1]. Post-conjugation, Sulfo-Cy7.5-labeled biomolecules remain monomeric and stable, whereas hydrophobic Cy7.5 conjugates are prone to precipitation and loss of function .

Aqueous Solubility & Stability
Class-level inference
Soluble in water; reported stable monomeric conjugates without organic co-solvent.
Preservation of protein structure and function may support labeling workflow fit.
Solubility distinction is qualitative; lot-specific verification may be required.
Protein Labeling Conjugation Stability Hydrophilicity

Optimal NIR Emission for Tissue Penetration

Sulfo-Cy7.5 NHS ester emits at 797 nm, precisely within the NIR-I tissue window (650–900 nm), where hemoglobin and water absorption are minimal and autofluorescence is significantly reduced [1]. This contrasts with Sulfo-Cy7 NHS ester (emission ~773 nm) and Sulfo-Cy5.5 NHS ester (emission ~694 nm), which exhibit progressively lower tissue penetration depths due to increased scattering and absorption . The 797 nm emission allows for deeper signal detection and improved signal-to-background ratios in live animal imaging.

NIR-I Emission Maximum
Class-level inference
797 nm in PBS
NIR-I window emission may support deeper tissue imaging and lower background.
Reported emission; instrument calibration and tissue-model context apply.
In Vivo Imaging NIR Window Tissue Penetration

High Extinction Coefficient and Brightness

Sulfo-Cy7.5 NHS ester possesses a molar extinction coefficient (ε) of 222,000 L⋅mol⁻¹⋅cm⁻¹ at its absorption maximum of 788 nm [1]. This value is comparable to, and in some reports slightly higher than, the non-sulfonated Cy7.5 NHS ester (ε = 223,000) , but the combination of high extinction coefficient and enhanced quantum yield results in overall brightness that surpasses many in-class dyes. For instance, ICG has a lower reported ε (~120,000–180,000 L⋅mol⁻¹⋅cm⁻¹) .

Extinction Coefficient
Cross-study comparable
ε 222,000 L⋅mol⁻¹⋅cm⁻¹ at 788 nm
High photon absorption combined with quantum yield may reduce probe load needed.
Comparable to parent Cy7.5; cross-study values for ICG span a wider range.
Fluorescence Brightness Detection Sensitivity Extinction Coefficient

Sulfo-Cy7.5 NHS Ester Applications


In Vivo Tumor Imaging & Metastasis Tracking

Label tumor-targeting antibodies or peptides with Sulfo-Cy7.5 NHS ester in aqueous buffer to preserve bioactivity, then administer intravenously. The 797 nm emission enables deep tissue imaging of subcutaneous and orthotopic tumors with high contrast and minimal background, allowing longitudinal monitoring of tumor growth and metastatic spread without sacrificing animals [1].

Pharmacokinetic Profiling of Therapeutic Proteins

Conjugate Sulfo-Cy7.5 NHS ester to therapeutic monoclonal antibodies or Fc-fusion proteins under mild, aqueous conditions to avoid aggregation. The high brightness and NIR emission facilitate non-invasive tracking of protein biodistribution and clearance kinetics over extended time periods, supporting ADME studies and dosing regimen optimization .

In Vitro Diagnostic Assay Development

Use Sulfo-Cy7.5 NHS ester to label detection antibodies in sandwich ELISA or lateral flow immunoassays. The combination of high extinction coefficient and quantum yield increases assay sensitivity, while the NIR emission reduces interference from sample autofluorescence, improving signal-to-noise ratios and lowering limits of detection [2].

Exosome Labeling for Biodistribution

Label purified exosomes with Sulfo-Cy7.5 NHS ester in PBS to create bright, stable NIR probes. The water-soluble chemistry prevents vesicle aggregation and preserves membrane integrity. The 797 nm signal allows for whole-body imaging of exosome homing and organ accumulation, advancing research in cell-free therapeutics and biomarkers .

Application
Selection Property
Validation Focus
In vivo tumor imaging & metastasis tracking
NIR-I emission and aqueous labeling compatibility
Deep-tissue signal contrast and longitudinal model endpoint monitoring
Pharmacokinetic profiling of research proteins
High brightness and mild conjugation conditions
Biodistribution and clearance kinetics in exposure-model studies
In vitro diagnostic assay research
Extinction coefficient and quantum yield contribution
Assay sensitivity and autofluorescence interference review
Exosome labeling for biodistribution studies
Water-soluble chemistry and vesicle integrity
Whole-body homing and organ accumulation endpoint monitoring

Technical Documentation Hub

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38 linked technical documents
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